

# Application Notes and Protocols for Additive Manufacturing of Aluminum-Cerium Alloys

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## Compound of Interest

Compound Name: Aluminum;cerium

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## Introduction

Aluminum-cerium (Al-Ce) alloys have emerged as a promising class of materials for additive manufacturing (AM), offering a unique combination of high-temperature strength, excellent printability, and thermal stability.[1] Unlike many conventional high-strength aluminum alloys, Al-Ce alloys exhibit inherent resistance to hot-cracking, a common challenge in laser-based AM processes.[2] This characteristic, attributed to the eutectic nature of the Al-Ce system, allows for the fabrication of dense, intricate components with superior performance, particularly at elevated temperatures.[1][3]

These application notes provide a comprehensive overview of the additive manufacturing of Al-Ce alloys, with a focus on Laser Powder Bed Fusion (LPBF). Detailed protocols for powder handling, the LPBF process, post-processing, and material characterization are presented to guide researchers in this field.

## Data Presentation

### Mechanical Properties of Additively Manufactured Aluminum-Cerium Alloys

The following tables summarize the mechanical properties of various Al-Ce alloy compositions fabricated using LPBF, as reported in the literature. These values highlight the influence of

composition and processing on the final material performance.

Alloy Composition (wt.%)	Processing Condition	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
Al-10Ce	As-built	222 ± 2	319 ± 1	10.8 ± 0.1	<a href="#">[1]</a>
Al-8Ce-10Mg	As-built (200W Laser Power)	377	468.6	1.8	<a href="#">[4]</a> <a href="#">[5]</a>
Al-8Ce-10Mg	As-built (350W Laser Power)	310	455.5	2.7	<a href="#">[4]</a>
Al-11Ce-7Mg	As-built	~360	-	~1-5	
Al-15Ce-9Mg	As-built	~325	-	~1-5	
Al-10Ce-8Mn	As-built	-	-	Low	<a href="#">[6]</a>
Al-Fe-Ce	As-built	-	250	15	<a href="#">[7]</a>
Al-Ce-Ni-Ti-Zr	As-built	427	-	4.7	<a href="#">[4]</a>

## High-Temperature Mechanical Properties

A key advantage of Al-Ce alloys is their retention of mechanical properties at elevated temperatures.

Alloy Composition (wt.%)	Testing Temperature (°C)	Yield Strength (MPa)	Note	Reference
Al-11Ce-7Mg & Al-15Ce-9Mg	Up to 350	Higher than AM Al-10Si-Mg	-	[8][9]
Al-Ce-Ni-Ti-Zr	400	104	-	[4]
Al-Ce-Mn	Up to 400	Exceptional strength retention	-	[3]
Al-Fe-Ce	Up to 300	Superior thermal stability	-	[7]

## Experimental Protocols

### Powder Preparation and Characterization

Proper powder handling is critical to ensure the quality and repeatability of the AM process.

Protocol:

- Powder Sourcing: Obtain gas-atomized Al-Ce alloy powder with a specified composition.[1] [10] The powder should ideally have a spherical morphology to ensure good flowability and high packing density.[11][12]
- Particle Size Distribution: Characterize the particle size distribution using laser diffraction. A typical range for LPBF is 20-63 µm.[10][13]
- Morphology and Microstructure: Examine the powder morphology using Scanning Electron Microscopy (SEM). Check for spherical particles and the absence of satellites or excessive agglomeration.[14][15]
- Drying: Dry the powder in a vacuum oven to remove any adsorbed moisture, which can lead to porosity in the final part. A typical drying cycle is 80°C for 6 hours.

- Sieving: Sieve the powder to remove any oversized particles or agglomerates that could disrupt the powder recoating process during printing.
- Storage: Store the prepared powder in a desiccator or an inert gas environment to prevent moisture absorption and oxidation.

## Laser Powder Bed Fusion (LPBF) Process

The LPBF parameters must be optimized to achieve fully dense parts with the desired microstructure.

Protocol:

- Machine Preparation: Prepare the LPBF machine (e.g., Concept Laser M2, EOS M290) according to the manufacturer's instructions.[\[6\]](#)[\[10\]](#) Ensure the build chamber is clean and the substrate plate is level.
- Parameter Selection: Input the desired process parameters. These will vary depending on the specific Al-Ce alloy composition and the machine used. Key parameters include:
  - Laser Power (P): Typically in the range of 200-350 W.[\[1\]](#)[\[4\]](#)
  - Scan Speed (v): Ranging from 800 to 2600 mm/s.[\[4\]](#)[\[5\]](#)
  - Hatch Spacing (h): The distance between adjacent laser scan lines.
  - Layer Thickness (t): Typically 30-50  $\mu\text{m}$ .
  - Scan Strategy: A rotation of the scan vector between layers (e.g., 67°) is often employed to minimize residual stresses.
- Build Execution: Initiate the build process. The machine will spread a thin layer of powder and a laser will selectively melt the powder according to the part's CAD file, layer by layer. The process should be carried out in an inert gas atmosphere (e.g., argon) to prevent oxidation.
- Part Removal: Once the build is complete, allow the build plate to cool. Carefully remove the printed parts from the substrate.

- Powder Removal: Remove any excess powder from the parts using a brush and compressed air. Unused powder can often be recycled after sieving.

## Post-Processing: Hot Isostatic Pressing (HIP)

HIP is a common post-processing step to close internal porosity and improve the mechanical properties of additively manufactured parts.<sup>[6][16]</sup>

Protocol:

- Part Cleaning: Thoroughly clean the as-built parts to remove any residual powder.
- HIP Cycle: Place the parts in a HIP unit. The specific parameters will depend on the alloy, but a typical cycle for aluminum alloys involves:
  - Temperature: ~500-540°C
  - Pressure: ~100-200 MPa (applied using an inert gas like argon)
  - Time: 2-4 hours
- Cooling: The cooling rate after the HIP cycle can be controlled to influence the microstructure and mechanical properties.

## Material Characterization

### a. Microstructural Analysis

Protocol:

- Sample Preparation: Section the as-built or post-processed parts. Mount the sections in an epoxy resin and grind and polish them to a mirror finish.
- Etching: Etch the polished surface to reveal the microstructure. The choice of etchant will depend on the specific alloy composition.
- Microscopy:

- Optical Microscopy: Examine the overall melt pool structure and identify any large-scale defects.
- Scanning Electron Microscopy (SEM): Investigate the finer microstructural features, such as the eutectic Al-Al<sub>11</sub>Ce<sub>3</sub> structure, grain size, and morphology.[1][8]
- Transmission Electron Microscopy (TEM): For detailed analysis of nanoscale features and crystallographic information.[8]
- Phase Analysis: Use X-ray Diffraction (XRD) to identify the crystalline phases present in the material.[17]

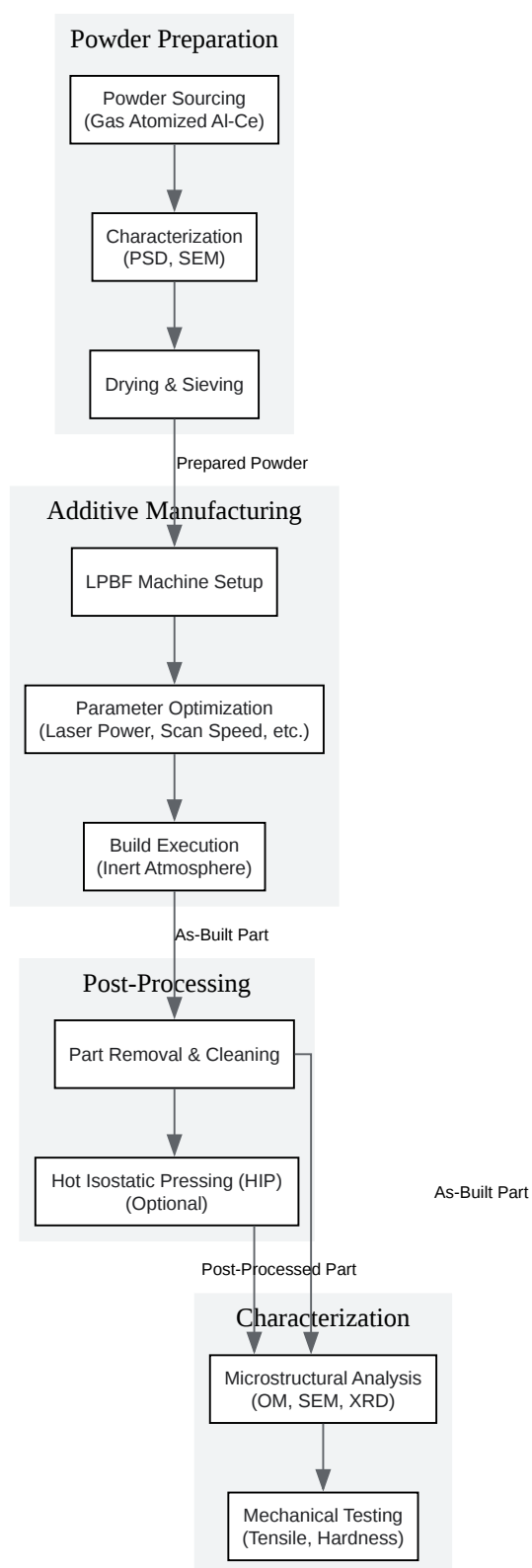
#### b. Mechanical Testing

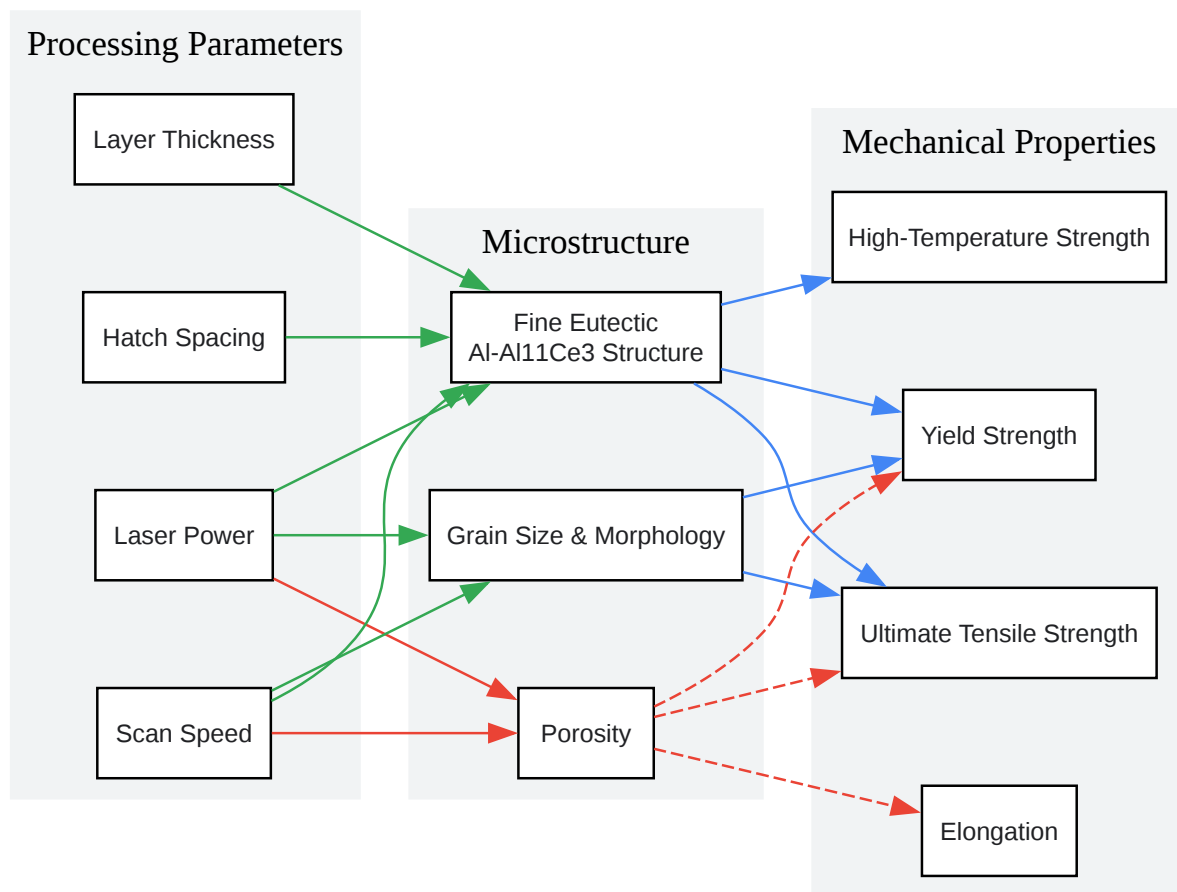
##### Protocol:

- Sample Preparation: Machine tensile test specimens from the as-built or post-processed material according to a standard such as ASTM E8/E8M.[15][18] The orientation of the specimens relative to the build direction should be recorded as it can influence the measured properties.
- Tensile Testing: Perform uniaxial tensile tests at room temperature and, if required, at elevated temperatures using a universal testing machine.[14][18]
- Data Analysis: From the stress-strain curve, determine the yield strength, ultimate tensile strength, and elongation at break.
- Hardness Testing: Measure the microhardness of the material using a Vickers or Knoop indenter to assess the local mechanical properties.

## Visualizations

## Experimental Workflow for Additive Manufacturing of Al-Ce Alloys





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